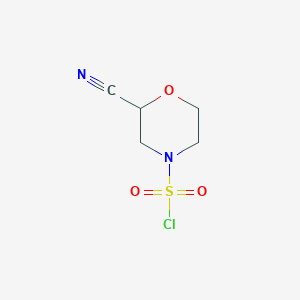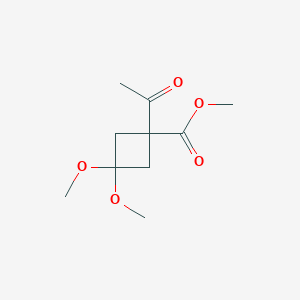![molecular formula C12H17ClN2 B1432558 1-[(2-Chloro-4-methylphenyl)methyl]piperazine CAS No. 1521844-44-9](/img/structure/B1432558.png)
1-[(2-Chloro-4-methylphenyl)methyl]piperazine
Overview
Description
1-(2-Chloro-4-methylphenyl)methylpiperazine (CMPP) is a synthetic compound belonging to the piperazine family. It is a white, crystalline solid and is soluble in water, alcohol, and ether. It has been used for a variety of scientific and industrial applications, including as a reactant in organic synthesis, a catalyst in the production of polymers, and a solvent for organic compounds. CMPP has also been used in the pharmaceutical industry for the synthesis of drugs and as a stabilizer for drug formulations.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
1-[(2-Chloro-4-methylphenyl)methyl]piperazine and its derivatives have been synthesized and evaluated for various pharmacological effects. For instance, novel derivatives with potential antidepressant and antianxiety activities have been developed through specific synthetic processes. These derivatives exhibit significant biological activities in behavioral tests conducted on animal models (Kumar et al., 2017).
Biotransformation Studies
Research has also delved into the biotransformation of compounds structurally similar to this compound in the human body. This includes the study of metabolites formed after the oral administration of related compounds and their identification through spectral analysis (Goenechea et al., 1988).
Development of Antagonists for Specific Receptors
Some derivatives have been identified as potent and selective antagonists for certain receptors, like the melanocortin-4 receptor. These compounds demonstrate good oral bioavailability and have been evaluated for their effects in animal models (Chen et al., 2007).
Antimicrobial and Anticonvulsant Activities
Compounds derived from this compound have been synthesized and tested for antimicrobial and anticonvulsant activities. These studies include the development of Mannich bases and their evaluation through in vivo and in vitro tests (Aytemir et al., 2004).
Anticancer Activity Evaluation
Derivatives of this compound have been evaluated for their anticancer activities. This includes testing on various human tumor cell lines, with some compounds showing promising results against certain cancer types (Turov, 2020).
Potential CNS Agents
Research has also focused on the development of compounds with potential effects on the central nervous system. This includes the synthesis and pharmacological evaluation of various derivatives as potential neuroleptics and anticonvulsants (Hino et al., 1988).
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of targets, including histamine and serotonin receptors . The specific targets of “1-[(2-Chloro-4-methylphenyl)methyl]piperazine” would depend on its exact structure and functional groups.
Mode of Action
Piperazine derivatives typically work by binding to their target receptors and modulating their activity . The exact mode of action would depend on the specific targets of “this compound”.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors like its solubility, stability, and metabolic pathways. Piperazine derivatives are generally well-absorbed and distributed throughout the body, and they are typically metabolized by the liver .
properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFEDCBGGGSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






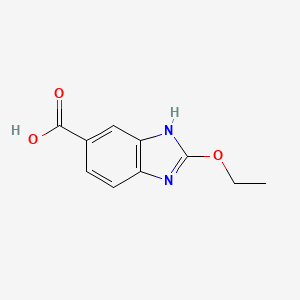
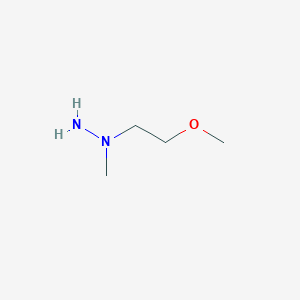
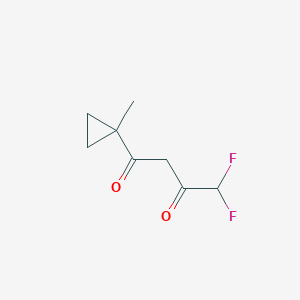


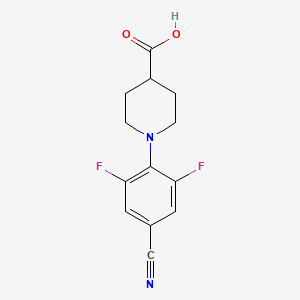

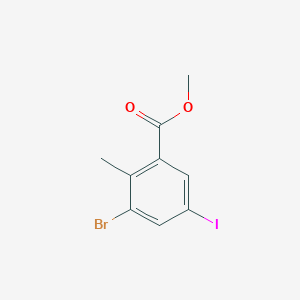
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)
